Product packaging for Glutamylputrescine(Cat. No.:CAS No. 58316-51-1)

Glutamylputrescine

Cat. No.: B1671666
CAS No.: 58316-51-1
M. Wt: 217.27 g/mol
InChI Key: BKYLRPNYYCFVHV-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutamylputrescine (also known as γ-Glutamyl-L-putrescine) is a key metabolic intermediate in the putrescine degradation pathway, particularly in bacteria such as Escherichia coli . This diamine compound is formed from the ATP-dependent γ-glutamylation of putrescine, a reaction catalyzed by the enzyme glutamate-putrescine ligase (PuuA, EC 6.3.1.11) . The subsequent steps of this "Puu pathway" involve the conversion of γ-glutamylputrescine into succinate via γ-glutamyl-γ-aminobutyraldehyde and γ-aminobutyrate (GABA), allowing microorganisms to utilize putrescine as a nutrient source for carbon or nitrogen . In research, this compound is a critical compound for investigating the metabolism of polyamines like putrescine . Its study provides insights into how gut microbiota and other microbial systems maintain intracellular polyamine homeostasis, which is crucial for processes like cell proliferation and differentiation . Furthermore, understanding this pathway has applications in food science, as enzymes like gamma-glutamylputrescine synthetase are identified as playing a role in the degradation of biogenic amines in fermented foods, helping to improve their safety . This product is offered as a high-purity standard to support in vitro biochemical and metabolomic studies. It is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N3O3 B1671666 Glutamylputrescine CAS No. 58316-51-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58316-51-1

Molecular Formula

C9H19N3O3

Molecular Weight

217.27 g/mol

IUPAC Name

(2S)-5-amino-2-(4-aminobutylamino)-5-oxopentanoic acid

InChI

InChI=1S/C9H19N3O3/c10-5-1-2-6-12-7(9(14)15)3-4-8(11)13/h7,12H,1-6,10H2,(H2,11,13)(H,14,15)/t7-/m0/s1

InChI Key

BKYLRPNYYCFVHV-ZETCQYMHSA-N

SMILES

C(CCNC(CCC(=O)N)C(=O)O)CN

Isomeric SMILES

C(CCN[C@@H](CCC(=O)N)C(=O)O)CN

Canonical SMILES

C(CCNC(CCC(=O)N)C(=O)O)CN

Appearance

Solid powder

Other CAS No.

58316-51-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

glutamylputrescine
N(1)-(gamma-glutamyl)putrescine
NGGP

Origin of Product

United States

Enzymology of Glutamylputrescine Biosynthesis and Interconversion

Glutamate-Putrescine Ligase Activity (γ-Glutamylputrescine Synthetase)

Glutamate-putrescine ligase (EC 6.3.1.11) is an enzyme responsible for the ATP-dependent formation of γ-glutamylputrescine from L-glutamate and putrescine. This reaction is a key step in the γ-glutamylation pathway, a route for putrescine utilization and detoxification in certain bacteria. ontosight.aiuniprot.orgnih.govnih.gov

Catalytic Mechanism and Cofactor Requirements

Glutamate-putrescine ligase catalyzes the formation of a carbon-nitrogen bond between the γ-carboxyl group of glutamate (B1630785) and an amino group of putrescine. nih.govebi.ac.uk This reaction is ATP-dependent, involving the hydrolysis of ATP to ADP and inorganic phosphate (B84403). ontosight.aiebi.ac.ukmonarchinitiative.orgwikipedia.org The reaction can be summarized as:

L-glutamate + ATP + putrescine <=> γ-L-glutamylputrescine + ADP + phosphate + H+ uniprot.orgebi.ac.ukmonarchinitiative.orgwikipedia.org

The catalytic mechanism is comparable to that of glutamine synthetase, where both enzymes ligate L-glutamate to an amino group using ATP energy. mdpi.comnih.govfrontiersin.orgnih.govresearchgate.net Glutamine synthetase, a related ligase, is a metalloenzyme dependent on ATP and divalent metal ions such as magnesium (Mg2+) or manganese (Mn2+) for optimal activity. mdpi.comnih.gov Similarly, glutamate-putrescine ligase (PuuA from E. coli) requires Mg2+, which can be substituted by Mn2+, for its activity. uniprot.org

Substrate Specificity and Enzyme Kinetics

Glutamate-putrescine ligase exhibits specificity for its substrates, L-glutamate and putrescine. ontosight.aiebi.ac.ukmonarchinitiative.orgwikipedia.org However, some enzymes classified under this activity may show broader specificity towards other polyamines or diamines. For instance, PuuA from E. coli can utilize several diamines, spermidine (B129725), and spermine (B22157) in addition to putrescine, albeit with significantly lower activity. uniprot.org It cannot catalyze the γ-glutamylation of ornithine or GABA. uniprot.org In Streptomyces coelicolor, GlnA2 shows higher specificity towards short-chain polyamines like putrescine and cadaverine, while GlnA3 prefers long-chain polyamines such as spermidine and spermine. mdpi.com

Kinetic parameters, such as Michaelis constants (Km) and maximum reaction velocity (Vmax), characterize the enzyme's activity with respect to its substrates. For PuuA from E. coli, the reported Km values at pH 8 and 37°C are 2.07 mM for glutamate, 2.35 mM for ATP, and 44.6 mM for putrescine. uniprot.orgnih.gov The Vmax with putrescine as a substrate under these conditions is 6.71 µmol/min/mg. uniprot.org The optimum pH for PuuA activity is 9. uniprot.org

Data Table: Enzyme Kinetics of E. coli PuuA (EC 6.3.1.11)

ParameterSubstrateValue (mM)ConditionsCitation
KmGlutamate2.07pH 8, 37°C uniprot.orgnih.gov
KmATP2.35pH 8, 37°C uniprot.orgnih.gov
KmPutrescine44.6pH 8, 37°C uniprot.orgnih.gov
VmaxPutrescine6.71 µmol/min/mgpH 8, 37°C uniprot.org
Optimum pHN/A9N/A uniprot.org

Structural Biology and Active Site Characterization

Glutamate-putrescine ligases share structural similarities with glutamine synthetase, presenting a characteristic catalytic domain. mdpi.comnih.govfrontiersin.orgnih.govresearchgate.net For example, PuuA from E. coli exists as a dodecamer, similar to glutamine synthetase. nih.gov The amino acid sequences of PuuA and GS show high similarity, and residues important for metal-catalyzed oxidation in E. coli GS are conserved in PuuA. nih.gov

Enzymes in the ligase class that form carbon-nitrogen bonds using ATP, including glutamate-putrescine ligase, belong to a fold that includes glutamine synthetase and ATP-grasp domains. nih.gov These enzymes often catalyze the ligation of an acid to ammonia (B1221849) or an amide via a carbon-nitrogen bond, coupled with ATP hydrolysis. ebi.ac.uk The active site architecture is crucial for substrate specificity and catalysis. numberanalytics.comfrontiersin.org While specific detailed structural information solely for glutamate-putrescine ligase (EC 6.3.1.11) active site residues beyond its similarity to GS is not extensively detailed in the provided results, the conserved catalytic domain and the ability to bind glutamate and an amino group (putrescine or ammonium) suggest similarities in the active site arrangement to accommodate these substrates. mdpi.comnih.govfrontiersin.orgnih.govresearchgate.net

Comparative Enzymology Across Prokaryotic Domains

In E. coli, PuuA is the primary enzyme for γ-glutamylputrescine synthesis in the context of putrescine utilization. uniprot.orgnih.gov P. aeruginosa has a more complex system with multiple γ-glutamyl-polyamine synthetases (PauA1-7) showing different substrate specificities. nih.govmdpi.com In Streptomyces coelicolor, GlnA2 and GlnA3 are identified as γ-glutamylpolyamine synthetases with differing preferences for short vs. long-chain polyamines. mdpi.com The discovery of glutamate-putrescine ligase activity in Haloferax mediterranei (GlnA-2) indicates the presence of this metabolic pathway in the Archaea domain, extending the understanding of alternative nitrogen source utilization in this group. mdpi.comnih.govnih.gov These variations highlight the evolutionary adaptation of polyamine metabolism pathways across different prokaryotic lineages.

Catabolic Pathways and Intermediary Metabolism of Glutamylputrescine

The γ-Glutamylation-Dependent Putrescine Utilization (Puu) Pathway

The Puu pathway is a novel bacterial putrescine utilization pathway that involves γ-glutamylated intermediates. researchgate.netnih.gov This pathway is considered the main putrescine utilization pathway in E. coli. nih.gov It enables the degradation of putrescine to succinate (B1194679) semialdehyde, a precursor of succinate, via a series of enzymatic reactions involving γ-glutamylated compounds and γ-aminobutyric acid (GABA). nih.gov The γ-glutamylation step is crucial as it helps stabilize aldehyde intermediates, such as γ-aminobutyraldehyde, which would otherwise spontaneously cyclize to Δ1-pyrroline. oup.comoup.com The genes encoding the enzymes of the Puu pathway are often clustered together in the puu gene cluster. nih.govnih.gov The expression of the puu genes is regulated by the transcriptional repressor PuuR, which is influenced by intracellular putrescine concentrations. nih.govmdpi.com

Sequential Enzymatic Transformations and Key Intermediates

The Puu pathway involves a sequence of enzymatic transformations. Following the import of putrescine into the cell, the first step is the ATP-dependent γ-glutamylation of putrescine, resulting in the formation of γ-glutamylputrescine. researchgate.netnih.gov This reaction is catalyzed by γ-glutamylputrescine synthetase (PuuA). researchgate.netuniprot.org Subsequently, γ-glutamylputrescine is oxidized by γ-glutamylputrescine oxidoreductase (PuuB) to γ-glutamyl-γ-aminobutyraldehyde. asm.orgresearchgate.net This aldehyde intermediate is then dehydrogenated by γ-aminobutyraldehyde dehydrogenase (PuuC) into γ-glutamyl-γ-aminobutyrate. asm.orgresearchgate.net The γ-glutamyl linkage of γ-glutamyl-γ-aminobutyrate is then hydrolyzed by γ-glutamyl-γ-aminobutyrate hydrolase (PuuD), yielding γ-aminobutyrate (GABA) and glutamate (B1630785). asm.orgoup.comresearchgate.net Finally, GABA is converted to succinate semialdehyde, which enters central metabolism. asm.org

The key intermediates in the γ-glutamylation-dependent putrescine utilization pathway include:

γ-Glutamylputrescine

γ-Glutamyl-γ-aminobutyraldehyde

γ-Glutamyl-γ-aminobutyrate

γ-Aminobutyrate (GABA)

Succinate semialdehyde

A simplified representation of the sequential enzymatic transformations is shown in the table below:

StepSubstrateEnzyme (Example)Product
1Putrescine, Glutamate, ATPPuuAγ-Glutamylputrescine, ADP, Pi
2γ-Glutamylputrescine, O₂, H₂OPuuBγ-Glutamyl-γ-aminobutyraldehyde, H₂O₂, NH₄⁺
3γ-Glutamyl-γ-aminobutyraldehydePuuCγ-Glutamyl-γ-aminobutyrate
4γ-Glutamyl-γ-aminobutyrate, H₂OPuuDγ-Aminobutyrate, Glutamate
5γ-AminobutyratePuuE (GABA-AT)Succinate semialdehyde, Glutamate

Note: The final step involving GABA conversion to succinate semialdehyde and then succinate involves additional enzymes like GABA aminotransferase (e.g., PuuE or GabT) and succinic semialdehyde dehydrogenase (e.g., YneI or GabD), which are downstream of the γ-glutamylated intermediates. asm.orgnih.govasm.org

Functional Characterization of Pathway Enzymes

The enzymes of the Puu pathway are encoded by genes within the puu gene cluster and are synchronically regulated by PuuR to facilitate the utilization of putrescine as a nutrient source. asm.orgnih.gov

Putrescine Transporters (e.g., PuuP)

Putrescine is transported into the cell by specific transporters. PuuP is a key putrescine transporter involved in the Puu pathway in E. coli. asm.orgnih.govresearchgate.net PuuP is a proton-dependent transporter that utilizes the proton motive force for putrescine import. nih.govresearchgate.netresearchgate.net It is considered essential for E. coli to utilize putrescine as a sole carbon or nitrogen source, particularly during the exponential growth phase. nih.gov The expression of puuP is repressed by PuuR at the transcriptional level. nih.gov

γ-Glutamylputrescine Oxidoreductase (e.g., PuuB)

γ-Glutamylputrescine oxidoreductase (PuuB), also known as γ-glutamylputrescine oxidase, is an enzyme involved in the breakdown of putrescine via the oxidation of γ-glutamylputrescine. pathbank.orguniprot.orgebi.ac.uk PuuB catalyzes the reaction where γ-L-glutamylputrescine is oxidized in the presence of O₂ and H₂O to form 4-(γ-L-glutamylamino)butanal (γ-glutamyl-γ-aminobutyraldehyde), hydrogen peroxide, and NH₄⁺. uniprot.org PuuB is classified as an oxidoreductase. uniprot.orgunam.mx

γ-Aminobutyraldehyde Dehydrogenase (e.g., PuuC)

γ-Aminobutyraldehyde dehydrogenase (PuuC) is another enzyme in the Puu pathway. While the name suggests activity on γ-aminobutyraldehyde, in the context of the γ-glutamylated pathway, PuuC acts on γ-glutamyl-γ-aminobutyraldehyde. asm.org PuuC is a nonspecific aldehyde dehydrogenase that can oxidize various aldehydes in putrescine catabolism. asm.orgnih.gov It catalyzes the dehydrogenation of γ-glutamyl-γ-aminobutyraldehyde to γ-glutamyl-γ-aminobutyrate. asm.orgresearchgate.net

γ-Glutamyl-γ-aminobutyrate Hydrolase (e.g., PuuD)

γ-Glutamyl-γ-aminobutyrate hydrolase (PuuD), also known as γ-glutamyl-GABA hydrolase, catalyzes the hydrolysis of the γ-glutamyl linkage in γ-glutamyl-γ-aminobutyrate. oup.comoup.comwikipedia.org This reaction releases glutamate and γ-aminobutyrate (GABA). asm.orgoup.comwikipedia.org PuuD is a physiologically important enzyme in the Puu pathway, and a deficiency in PuuD leads to the accumulation of γ-glutamyl-γ-aminobutyrate and inability to grow on putrescine as a sole nitrogen source. oup.comoup.com PuuD is a hydrolase acting on carbon-nitrogen bonds other than peptide bonds. wikipedia.org The active center of PuuD has been identified as Cys-114. oup.comoup.com The expression of puuD is induced by putrescine and O₂, and repressed by succinate or NH₄Cl. oup.comoup.com

γ-Aminobutyrate Aminotransferase (e.g., PuuE)

Following the initial steps of the Puu pathway, which involve the γ-glutamylation of putrescine and subsequent modifications, γ-aminobutyrate (GABA) is produced. The enzyme γ-aminobutyrate aminotransferase, exemplified by PuuE in E. coli, plays a crucial role in the further metabolism of GABA. PuuE catalyzes the deamination of GABA, transferring the amino group to α-ketoglutarate. researchgate.netasm.orgoup.comresearchgate.net This transamination reaction yields succinic semialdehyde and glutamate. researchgate.netasm.orgresearchgate.net

Research indicates that PuuE is important for the utilization of putrescine as a sole nitrogen source in E. coli. asm.org Studies involving ΔpuuE mutants have shown impaired growth on putrescine as a nitrogen source, highlighting the physiological significance of this enzyme in glutamylputrescine catabolism. oup.comnih.gov Furthermore, the activity of PuuE has been shown to be induced by the presence of putrescine. asm.orgoup.com While GabT is another GABA aminotransferase in E. coli, studies with double deletion mutants (ΔgabT ΔpuuE) suggest that GabT and PuuE can complement each other in GABA metabolism derived from putrescine, although PuuE appears to be specifically induced by putrescine. oup.comnih.gov

Succinate Semialdehyde Dehydrogenase (e.g., YneI)

Succinic semialdehyde, the product of the PuuE-catalyzed reaction, is a crucial intermediate in the degradation pathway. This compound is further metabolized by succinate semialdehyde dehydrogenase, such as YneI (also known as Sad) in E. coli. asm.orgresearchgate.netnih.govbiorxiv.org YneI catalyzes the oxidation of succinic semialdehyde to succinate. asm.orgnih.govwikipedia.org This reaction typically utilizes NAD+ as a cofactor. wikipedia.org

The conversion of succinic semialdehyde to succinate by YneI represents the final step in channeling the carbon skeleton of this compound, via putrescine and GABA, into the central carbon metabolism in the form of succinate. asm.orgnih.gov Similar to PuuE, YneI is also reported to be induced by putrescine, suggesting a coordinated regulation of the enzymes involved in this catabolic pathway. asm.org Research using ΔyneI mutants has demonstrated a growth defect when putrescine is the sole carbon source, underscoring the importance of YneI in efficient putrescine utilization through the this compound pathway. nih.gov E. coli possesses another succinate semialdehyde dehydrogenase, GabD, and genetic analyses indicate redundancy between GabD and YneI in succinic semialdehyde metabolism. nih.gov

Energetic Considerations and Metabolic Efficiency

The catabolism of this compound through the Puu pathway allows microorganisms like E. coli to derive both carbon and nitrogen for growth. While the initial step of γ-glutamylation of putrescine by PuuA requires ATP hydrolysis, the subsequent steps of the pathway yield energy and metabolic intermediates. researchgate.netasm.org The conversion of succinic semialdehyde to succinate by succinate semialdehyde dehydrogenase (e.g., YneI) is an oxidative step that can contribute to the cellular energy pool through the generation of NADH, which can then be used in oxidative phosphorylation. wikipedia.org

Interconnections with Central Carbon and Nitrogen Metabolism

The catabolism of this compound is intrinsically linked to central carbon and nitrogen metabolism. The ultimate product of the Puu pathway, succinate, is a direct intermediate of the TCA cycle. asm.orgnih.govwikipedia.org Entry into the TCA cycle allows for the complete oxidation of the carbon atoms derived from putrescine, generating ATP, NADH, and FADH2, which are essential for cellular energy production. wikipedia.org This connection highlights how this compound degradation contributes to the cellular energy balance and provides carbon precursors for biosynthesis.

Furthermore, the Puu pathway has significant interconnections with nitrogen metabolism. The deamination of GABA by PuuE utilizes α-ketoglutarate as an amino group acceptor, producing glutamate. researchgate.netasm.orgresearchgate.net Glutamate is a central molecule in nitrogen metabolism, serving as a precursor for the synthesis of other amino acids and nitrogen-containing compounds. nih.gov The hydrolysis of γ-glutamyl-GABA by PuuD also directly releases glutamate. researchgate.netoup.com This release of glutamate provides a readily available nitrogen source for the cell, which is particularly important when putrescine is being utilized as a sole nitrogen source. nih.gov The regulation of the puu gene cluster, encoding the enzymes of the Puu pathway, is influenced by nitrogen availability, further emphasizing its role in nitrogen assimilation. nih.gov The interplay between this compound catabolism, the TCA cycle, and glutamate metabolism demonstrates a tightly integrated metabolic network that allows bacteria to efficiently utilize putrescine for growth and survival.

Comparative Analysis with Alternative Polyamine Degradation Pathways

In Escherichia coli, putrescine can be degraded through at least two main pathways: the γ-glutamylation (Puu) pathway and a pathway initiated by putrescine transamination (YgjG-YdcW pathway). researchgate.netasm.orgnih.govoup.com The this compound pathway, as discussed, involves the initial ATP-dependent γ-glutamylation of putrescine by PuuA, followed by a series of steps yielding γ-glutamylated intermediates before the release of GABA and subsequent conversion to succinate. researchgate.netasm.orgpathbank.org

In contrast, the alternative pathway initiated by putrescine transamination involves the deamination of putrescine by a putrescine transaminase (e.g., YgjG), producing γ-aminobutyraldehyde. researchgate.netasm.orgnih.gov This aldehyde is then oxidized to GABA by an aldehyde dehydrogenase (e.g., YdcW). researchgate.netasm.orgnih.gov GABA is subsequently metabolized to succinate via succinic semialdehyde, similar to the terminal steps of the Puu pathway, involving enzymes like GabT and GabD or PuuE and YneI. nih.gov

A key difference lies in the initial steps and the nature of the intermediates. The Puu pathway, through γ-glutamylation, stabilizes reactive aldehyde intermediates. oup.comoup.com The alternative pathway, which directly produces γ-aminobutyraldehyde, faces the issue of this intermediate's spontaneous cyclization. oup.comoup.com

Biological Functions and Physiological Roles of Glutamylputrescine

Contribution to Cellular Polyamine Homeostasis

Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are essential for various cellular functions, but their intracellular concentrations must be tightly regulated to prevent toxicity. wikidata.orgctdbase.orgnih.gov Glutamylputrescine plays a key role in polyamine homeostasis, particularly in the catabolism and detoxification of excess putrescine. In E. coli and Pseudomonas aeruginosa, a major putrescine degradation pathway, known as the Puu pathway, is initiated by the γ-glutamylation of putrescine to form γ-glutamylputrescine, catalyzed by γ-glutamylputrescine synthetase (PuuA). alfa-chemistry.commpg.defishersci.senih.govnih.govciteab.comfishersci.casynhet.comwikimedia.org This modification marks putrescine for further breakdown, preventing its accumulation to toxic levels. The importance of this pathway in maintaining polyamine balance is highlighted by studies showing that mutations affecting γ-glutamylation enzymes can lead to increased sensitivity to polyamine toxicity. wikidata.orgatamanchemicals.com

Involvement in Cellular Stress Responses and Adaptation

This compound and the pathway involving its metabolism are integral to bacterial adaptation to various stress conditions, including high polyamine concentrations and nutrient limitation. nih.govwikipedia.orgalfa-chemistry.commpg.deciteab.comfishersci.canih.govnih.govnih.govalfa-chemistry.com

Excessive intracellular polyamine levels can be detrimental to cells, interfering with processes like protein synthesis and potentially causing DNA condensation. wikidata.orgfishersci.ca The γ-glutamylation pathway, starting with the formation of this compound, serves as a crucial detoxification mechanism. By converting putrescine into γ-glutamylputrescine, the cell initiates a cascade of reactions that ultimately degrade the polyamine, thereby reducing its effective concentration and mitigating its toxic effects. nih.govwikidata.orgmpg.denih.govatamanchemicals.comwikipedia.orgwikipedia.org Studies in P. aeruginosa have demonstrated that γ-glutamylpolyamine synthetases are important for alleviating the toxicity of excess spermidine and spermine, suggesting a broader role for γ-glutamylation in polyamine detoxification beyond just putrescine. wikidata.orgatamanchemicals.com

Beyond detoxification, the pathway involving this compound also enables organisms to utilize putrescine as a nutrient source, particularly under conditions of nitrogen or carbon limitation. nih.govfishersci.cawikipedia.orgwikipedia.orgwikipedia.orgfishersci.comwikipedia.org Following the formation of γ-glutamylputrescine, subsequent enzymatic steps in the Puu pathway in E. coli lead to the production of γ-aminobutyrate (GABA), which can then be further metabolized to succinate (B1194679), an intermediate of the tricarboxylic acid (TCA) cycle. alfa-chemistry.commpg.defishersci.senih.govciteab.comwikimedia.org This allows the cell to salvage nitrogen and carbon from putrescine, contributing to survival and growth when preferred nutrients are scarce. Research indicates that the expression of genes involved in the Puu pathway is regulated in response to nitrogen availability, underscoring the role of this pathway in nutrient scavenging. nih.govwikimedia.orgalfa-chemistry.comnih.gov

Mechanisms of Polyamine Toxicity Mitigation

Modulation of Fundamental Cellular Processes

This compound's involvement in polyamine metabolism indirectly influences fundamental cellular processes.

Polyamines are widely recognized for their importance in cell growth and proliferation across various organisms, including bacteria. ctdbase.orgnih.govfishersci.comjcpjournal.orgbmrb.io As a key intermediate in putrescine metabolism, this compound is intrinsically linked to the regulatory networks governing polyamine concentrations, which in turn impact growth and proliferation rates. Maintaining appropriate levels of putrescine through pathways involving this compound is essential for normal cell division and expansion. nih.govwikimedia.org

Regulation of Cell Growth and Proliferation

Role in Microbial Virulence and Host-Pathogen Interactions

This compound is implicated in the complex interplay between microbes and their hosts, particularly concerning microbial virulence. Virulence, a key outcome of host-microbe interaction, is influenced by both pathogen and host factors nih.gov. Bacterial virulence can be induced or influenced by host-produced metabolites or other chemicals encountered at the infection site nih.gov.

In some bacteria, this compound is an intermediate in the degradation of putrescine, a polyamine uniprot.orgumaryland.eduuniprot.orgnih.gov. Polyamines like putrescine are widely distributed in living organisms and play crucial roles in various cellular functions, including cell growth, differentiation, and gene expression ebi.ac.ukd-nb.infonih.gov. They can also act as signaling molecules in bacteria nih.gov.

Studies have explored the potential roles of polyamine-mediated cell-to-cell communication in regulating bacterial virulence nih.govasm.org. Putrescine, the precursor to this compound, has been identified as a potent signal in regulating virulence traits in certain plant pathogens, such as Dickeya fangzhongdai nih.govasm.org. Putrescine transporters are required for putrescine-mediated cell-to-cell communication and virulence in this bacterium nih.govasm.orgresearchgate.net. Putrescine can influence pathogenicity by regulating the expression of genes related to plant cell wall degradation enzymes, bacterial chemotaxis, and flagellar function nih.govasm.orgresearchgate.net.

The involvement of this compound as a metabolite within these putrescine utilization pathways suggests a potential, albeit indirect, role in microbial virulence by influencing the availability and metabolism of putrescine, a molecule with signaling capabilities in host-pathogen interactions nih.govnih.govasm.orgfrontiersin.org.

Polyamine-Mediated Cell-to-Cell Communication

Polyamines, including putrescine, are known to be involved in bacterial cell-to-cell signaling processes nih.gov. This polyamine-mediated communication can play a key role in regulating the pathogenicity of bacteria nih.govasm.org. For instance, putrescine acts as an intraspecies and interkingdom cell-cell communication signal, modulating the virulence of Dickeya zeae frontiersin.org. Putrescine signals from both the pathogen and host plants can play an essential role in regulating bacterial virulence asm.orgresearchgate.netfrontiersin.org.

Polyamines have also been implicated in processes like biofilm formation, which is relevant to bacterial survival and virulence frontiersin.orgnih.govnih.govfrontiersin.org. Putrescine, for example, has been shown to stimulate biofilm formation and cell viability in E. coli nih.gov.

Function in Post-Translational Protein Modification

This compound is relevant in the context of post-translational protein modification, specifically through the action of transglutaminases. Post-translational modifications (PTMs) are crucial for increasing the functional diversity of proteins ebi.ac.ukthermofisher.com. Transglutaminases are enzymes that catalyze the formation of isopeptide bonds, including the covalent attachment of polyamines like putrescine to proteins researchgate.netnih.govpnas.org.

Research involving the injection of labeled putrescine into the giant neuron R2 of Aplysia demonstrated that labeled putrescine was covalently linked to protein through the action of an intracellular transglutaminase nih.govpnas.org. Subsequent analysis revealed labeled γ-glutamylputrescine, the product expected from the transglutaminase-catalyzed post-translational modification of intracellular proteins nih.govpnas.org. This indicates that this compound can be generated as a result of protein modification where putrescine is conjugated to glutamine or glutamic acid residues within a protein structure researchgate.netnih.govpnas.org.

While this compound itself is released upon proteolysis of these modified proteins, its presence serves as an indicator of transglutaminase activity and polyamination of proteins nih.govpnas.orgnih.gov. This type of protein modification can influence protein function, localization, and interaction with other molecules thermofisher.com.

Potential Involvement in Neurotransmission Pathways

There is potential involvement of this compound or its metabolic precursors/products in neurotransmission pathways, primarily through its connection to the metabolism of γ-aminobutyric acid (GABA). GABA is a major inhibitory neurotransmitter in the central and enteric nervous systems tandfonline.comfrontiersin.org.

In some bacteria, putrescine can be metabolized to GABA through specific pathways tandfonline.comfrontiersin.orgresearchgate.net. One such pathway involves the conversion of putrescine to γ-glutamylputrescine by γ-glutamylputrescine synthetase (PuuA) tandfonline.comresearchgate.netbmj.com. Subsequently, γ-glutamylputrescine is oxidized and further processed to yield GABA and glutamate (B1630785) uniprot.orgtandfonline.comresearchgate.net. This pathway highlights this compound as an intermediate in the bacterial synthesis of GABA from putrescine tandfonline.comresearchgate.netbmj.com.

While this pathway is primarily studied in bacteria, the connection between putrescine metabolism and GABA production is noteworthy given GABA's role as a neurotransmitter tandfonline.comfrontiersin.org. The gut microbiota, which includes bacteria capable of this conversion, can produce neuroactive metabolites that may influence the host nervous system via the gut-brain axis tandfonline.comresearchgate.net.

Furthermore, γ-glutamylamines, including γ-glutamylputrescine, have been detected in human cerebrospinal fluid (CSF) nih.govnih.gov. Elevated levels of γ-glutamylamines, including γ-glutamylputrescine, have been observed in the CSF of individuals with Huntington's disease nih.gov. This finding supports the hypothesis that γ-glutamylpolyamines reflect transglutaminase activity in the human brain and that polyamination is an important post-translational modification of brain proteins nih.gov. The presence of this compound in the CSF suggests a potential, though not fully elucidated, link to neurological processes or conditions nih.govnih.gov.

Genetic and Environmental Regulation of Glutamylputrescine Metabolism

Transcriptional Regulation of Genes Encoding Glutamylputrescine Enzymes

The primary pathway for putrescine utilization involving this compound as an intermediate is known as the Puu pathway. In Escherichia coli, the genes encoding the enzymes for this pathway, including gamma-glutamylputrescine synthetase (PuuA), are organized within the puuABCDE operon. biorxiv.orgnih.govasm.orgresearchgate.netnih.gov The transcriptional regulation of these genes is crucial for controlling the rate of putrescine metabolism.

Identification and Characterization of Regulatory Elements

The puu gene cluster contains an open reading frame, puuR, which encodes a transcriptional regulator responsible for controlling the expression of the puu genes. nih.govasm.orgnih.gov PuuR is characterized by a helix-turn-helix (HTH) DNA binding motif, indicative of its role in interacting with DNA regulatory sequences. nih.govasm.org Experimental evidence from gel shift and DNase I footprint analyses indicates that PuuR binds to the promoter regions of puuA and puuD, suggesting direct transcriptional control over these genes involved in the initial and later steps of the Puu pathway. nih.govasm.org

Beyond PuuR, studies on other transcriptional regulators involved in polyamine and glutamate (B1630785) metabolism have identified additional regulatory elements. For instance, analysis of the transcriptional regulator PtrR (YneJ) in E. coli utilized ChIP-Exo assays to identify nine PtrR binding sites across the genome, highlighting its broad regulatory scope that includes genes related to putrescine metabolism and stress response. biorxiv.org

Transcriptional Regulators (e.g., PuuR, PtrR/YneJ)

PuuR acts as a key transcriptional regulator of the puu genes. nih.govnih.govasm.orgnih.gov Research suggests that PuuR functions primarily as a negative regulator of the puu operon. nih.govasm.org The binding affinity of PuuR to its target DNA sequences has been shown to decrease with increasing concentrations of putrescine in vitro. nih.govasm.org This suggests a feedback mechanism where elevated intracellular putrescine levels can alleviate PuuR repression, thereby promoting the transcription of puu genes and the subsequent metabolism of excess putrescine. PuuR is known to form tetramers in its native state. nih.govasm.org

Another transcriptional regulator implicated in the regulation of pathways related to putrescine and glutamate utilization in E. coli is PtrR, also known as YneJ. biorxiv.orgbiorxiv.orgresearchgate.net PtrR belongs to the LysR family of transcriptional regulators and has been shown to directly regulate the expression of genes such as yneI (encoding succinate-semialdehyde dehydrogenase, also known as Sad) and is predicted to regulate fnrS, a small regulatory RNA. biorxiv.orgbiorxiv.orgresearchgate.net PtrR exhibits a dual regulatory capacity, functioning as both an activator and a repressor depending on the target gene and environmental conditions. biorxiv.orgbiorxiv.org

Transcriptional regulation of the puu operon is also influenced by other global regulators, including Fnr and phosphorylated ArcA. biorxiv.orgbiorxiv.orgnih.gov These regulators integrate signals related to oxygen availability and cellular energy status, further fine-tuning the expression of genes involved in putrescine utilization.

Environmental and Nutritional Influences on Gene Expression

The expression of genes involved in this compound metabolism is highly responsive to the availability of specific nutrients and environmental conditions, allowing bacteria to adapt their metabolic strategies.

Response to Putrescine Availability

Putrescine itself acts as an inducer for the transcription of genes in the Puu pathway. The presence of putrescine in the environment or within the cell triggers increased expression of puuA, the gene encoding the initial enzyme in the this compound pathway. nih.gov This induction is critical when putrescine is available as a potential carbon or nitrogen source, enabling the cell to efficiently import and metabolize it. nih.govasm.orgnih.govresearchgate.net Similarly, the yneIHGF operon, which is also linked to putrescine and glutamate metabolism, is induced in the presence of putrescine, particularly under conditions of nitrogen starvation. biorxiv.orgbiorxiv.org The regulatory protein PuuR plays a direct role in sensing putrescine levels, with its DNA binding activity modulated by the concentration of putrescine. nih.govasm.org

Impact of Nitrogen Sources (e.g., Ammonium)

The availability and nature of nitrogen sources significantly influence the expression of genes involved in putrescine metabolism. When preferred nitrogen sources like ammonium (B1175870) are abundant, the expression of genes related to alternative nitrogen assimilation pathways, including putrescine utilization, is typically repressed. In Streptomyces coelicolor, the expression of glnA3, a gene encoding a gamma-glutamylpolyamine synthetase involved in polyamine degradation, is strongly repressed in the presence of ammonium, while being induced by exogenous polyamines. frontiersin.org In E. coli, the induction of the yneI promoter by PtrR was not observed when ammonium chloride was present as the nitrogen source in the growth medium. biorxiv.orgbiorxiv.org This highlights the hierarchical control of nitrogen assimilation pathways, where ammonium is utilized preferentially, and pathways for less preferred nitrogen sources like putrescine are activated when ammonium is scarce. Nitrogen limitation specifically appears to induce genes associated with the transaminase-dependent putrescine pathway, as opposed to the glutamylated putrescine (GP) pathway genes. asm.org

Effects of Carbon Source and Oxygen Levels

The availability of carbon sources and the levels of oxygen in the environment also impact the regulation of this compound metabolism. The activity of PuuP, a transporter responsible for putrescine import in the Puu pathway, is inhibited by glucose. researchgate.net This suggests that when glucose, a readily utilizable carbon source, is available, the uptake and subsequent metabolism of putrescine via the Puu pathway are down-regulated.

Interplay with Broader Polyamine Regulatory Networks

This compound is a key intermediate in the γ-glutamylation pathway, one of the primary routes for putrescine degradation in bacteria like Escherichia coli and Pseudomonas aeruginosa. uniprot.orgoup.comnih.gov This pathway allows bacteria to utilize putrescine as a source of carbon and nitrogen. uniprot.orgoup.comnih.gov The genes encoding the enzymes involved in this pathway, including the γ-glutamylputrescine synthetase (PuuA in E. coli), are often organized into gene clusters or operons. nih.govnih.govresearchgate.net

The regulation of these puu genes is complex and integrated into the broader polyamine regulatory networks within the cell. In E. coli, the puu operon is regulated by several transcription factors, including PuuR, ArcA, and FNR. biorxiv.orgbiorxiv.org PuuR acts as a negative regulator of puu genes, controlling the intracellular concentration of putrescine. nih.govasm.org The expression of puu genes can be induced by the presence of putrescine and is also influenced by environmental conditions such as oxygen levels. oup.comresearchgate.net For instance, the expression of puuD, encoding γ-glutamyl-γ-aminobutyrate hydrolase, is repressed in anaerobic environments but induced under aerobic conditions, suggesting a link to the availability of oxygen which is utilized in a downstream step of the pathway. oup.com

The interplay extends beyond simple catabolism. Polyamines, including putrescine, are known to influence a wide range of cellular processes, such as transcription, translation, cell growth, biofilm formation, and stress responses. frontiersin.orgkarger.comnih.govmdpi.com The regulation of this compound metabolism, therefore, is not isolated but is part of a larger network that maintains polyamine homeostasis and allows the cell to adapt to varying environmental conditions and nutrient availability. The concentration of intracellular polyamines is tightly regulated due to their essential roles and potential toxicity at high levels. frontiersin.orgnih.govmdpi.com

Post-Transcriptional and Post-Translational Regulatory Mechanisms

Beyond transcriptional control, the enzymes involved in this compound metabolism are also subject to post-transcriptional and post-translational regulatory mechanisms. While specific detailed studies solely focused on the post-transcriptional and post-translational regulation of this compound synthetase (PuuA) or other enzymes directly producing or degrading this compound are less extensively documented in the provided search results, the broader context of polyamine metabolism and related enzymes offers insights into potential mechanisms.

Transglutaminases (TGs), a family of Ca²⁺-dependent enzymes, catalyze post-translational modifications of proteins, including the attachment of polyamines to glutaminyl residues. nih.govbiologymedjournal.comscispace.comaimspress.com This can result in the formation of γ-glutamylpolyamine linkages, such as γ-glutamylputrescine, covalently linked to proteins. nih.govscispace.com This process represents a form of post-translational modification where putrescine is conjugated to proteins via a γ-glutamyl linkage, effectively forming protein-bound this compound. This modification can influence protein function and structure. biologymedjournal.com The presence of γ-glutamylputrescine and bis-γ-glutamylputrescine covalently linked to proteins has been observed in various biological systems, including rat hepatocytes and the nervous system of Aplysia. nih.govscispace.com

Furthermore, enzymes that cleave the γ-glutamylpolyamine bond, such as γ-glutaminyl cyclotransferase, have been identified, suggesting mechanisms for reversing these modifications. nih.gov The levels of these γ-glutamylamines, including γ-glutamylputrescine, have been shown to be altered in certain conditions, such as Huntington's disease, suggesting a potential regulatory role or consequence of dysregulation in disease states. biologymedjournal.comaimspress.comnih.gov

While the direct post-transcriptional regulation of mRNA encoding enzymes like PuuA is not explicitly detailed in the provided results, small regulatory RNAs (sRNAs) are known to play essential roles in the post-transcriptional regulation of numerous processes in bacteria. mdpi.com It is plausible that sRNAs could be involved in modulating the expression or translation of genes within the puu operon or other genes related to this compound metabolism.

Post-translational modifications such as phosphorylation, adenylylation, or other covalent modifications are common mechanisms for regulating enzyme activity in metabolic pathways. While not specifically detailed for PuuA or related this compound enzymes in the provided context, nitrogen metabolism enzymes in bacteria like Streptomyces coelicolor are known to be subject to post-translational control by signaling proteins such as PII and GlnE. researchgate.net Given the link between this compound metabolism and nitrogen assimilation, similar post-translational regulatory mechanisms could potentially influence the activity of enzymes in the this compound pathway.

The regulation of this compound metabolism thus involves a combination of transcriptional control, often integrated with broader polyamine and nitrogen regulatory networks, and post-translational mechanisms, including the formation and cleavage of γ-glutamylpolyamine conjugates on proteins.

Ecological Distribution and Evolutionary Insights of Glutamylputrescine Pathways

Occurrence and Diversity in Bacterial Species

Glutamylputrescine has been identified in a wide array of bacterial species, indicating its widespread importance in bacterial physiology. It is found in prominent model organisms such as Escherichia coli nih.govnih.gov and Bacillus subtilis. Its presence has also been noted in various other bacteria, including Pseudomonas aeruginosa umaryland.edu, Vibrio cholerae, Streptomyces, and Mycobacterium smegmatis. uni.ludsmz.defishersci.fimpg.deciteab.comnih.govnih.govfishersci.atciteab.comfishersci.ienih.govnih.govepa.govgenome.jp Research indicates its involvement in diverse bacterial processes, including stress responses, biofilm formation, and potentially virulence. umaryland.edunih.govuni.ludsmz.defishersci.fimpg.deciteab.comnih.govnih.govfishersci.atciteab.comfishersci.ienih.govnih.govnih.govepa.govgenome.jp The varied distribution across different bacterial phyla suggests that the capacity to synthesize or metabolize this compound may have been acquired and maintained due to selective pressures related to specific ecological niches or survival strategies.

Bacterial Species Notes
Escherichia coli Identified metabolite nih.govnih.gov
Bacillus subtilis Presence noted
Pseudomonas aeruginosa Identified in metabolome umaryland.edu
Vibrio cholerae Presence noted
Streptomyces Presence noted
Mycobacterium smegmatis Presence noted
Myxococcus xanthus Presence noted

Presence and Functional Analogues in Archaea (e.g., Haloferax mediterranei)

While this compound itself is primarily associated with bacteria, functional analogues exist in Archaea. In the halophilic archaeon Haloferax mediterranei, N8-glutamylspermidine serves as a key conjugated polyamine. nih.govwikipedia.org This highlights a convergent evolutionary strategy where different polyamine conjugates are utilized to fulfill similar physiological roles, particularly in adapting to extreme environments. The presence of such analogues in archaea underscores the importance of conjugated polyamines for cellular function and survival across different domains of life, even if the specific chemical structure of the conjugate differs.

Enzyme Name Function Notes
This compound Synthetase (Gps) Synthesizes this compound Found in various bacteria dsmz.defishersci.atfishersci.ie
This compound Oxidase (Gpo) Degrades this compound Involved in catabolism dsmz.defishersci.atwikipedia.org

Role in Extremophile Adaptation and Survival Strategies

Conjugated polyamines, including this compound and its analogues like N8-glutamylspermidine in archaea, play a crucial role in the adaptation and survival of extremophiles. nih.govwikipedia.org In halophilic microorganisms such as Haloferax mediterranei, N8-glutamylspermidine contributes to osmoregulation, helping the organism cope with high external salt concentrations. nih.govwikipedia.org These compounds can act as osmoprotectants, stabilizing cellular components and maintaining turgor pressure under osmotic stress. Their accumulation or modification is a key survival strategy in harsh environments, highlighting the adaptive significance of these metabolic pathways in microbial ecology.

Genomewide Landscape of Gene-Metabolome Associations

Understanding the genetic basis of this compound metabolism requires genomewide approaches that link genes to metabolite profiles. Studies utilizing techniques such as genome-wide association studies (GWAS) or integrated transcriptomic and metabolomic analyses have begun to reveal the complex genetic landscape underlying polyamine biosynthesis and conjugation, including pathways related to this compound. These studies can identify novel genes involved in the pathway, regulatory elements controlling their expression, and how variations in these genes correlate with different levels of this compound or its precursors and products. Such genomewide perspectives provide a systems-level understanding of how this compound metabolism is encoded and regulated within an organism's genome.

Advanced Methodologies for Studying Glutamylputrescine

Enzymatic Activity Assays for Glutamylputrescine Ligases and Hydrolases

Enzymatic activity assays are crucial for characterizing the enzymes that synthesize and break down this compound. Glutamate-putrescine ligase (gamma-glutamylputrescine synthetase, PuuA, EC 6.3.1.11) catalyzes the formation of gamma-glutamylputrescine from L-glutamate, putrescine, and ATP, producing ADP and phosphate (B84403) as byproducts. ontosight.aiwikipedia.orgqmul.ac.uk Assays for this ligase activity often measure the consumption of substrates or the production of products. One method involves measuring the decrease in glutamate (B1630785) concentration using HPLC. capes.gov.br Another approach is a coupled enzymatic method that monitors the oxidation of NADH at 340 nm, linked to ATP consumption through the action of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. capes.gov.br

Gamma-glutamylputrescine can be hydrolyzed by specific enzymes. In E. coli, gamma-glutamyl-gamma-aminobutyrate hydrolase (PuuD, EC 3.5.1.94) is involved in the putrescine utilization pathway, where it is hypothesized to hydrolyze gamma-glutamyl-gamma-aminobutyrate, a downstream metabolite of gamma-glutamylputrescine. asm.orgexpasy.orguniprot.orggenome.jp Assays for hydrolase activity can measure the release of products like glutamate or gamma-aminobutyrate. For PuuD, activity has been determined by measuring the hydrolysis of a synthetic substrate like gamma-GpNA. oup.com Enzymatic assays for glutamate-putrescine ligase activity have also been performed by measuring the production of inorganic phosphate from ATP consumption, detectable at 660 nm. nih.govmdpi.com

Key kinetic parameters, such as the Michaelis constant (Km), can be determined through these assays, providing information on the enzyme's affinity for its substrates. For E. coli PuuA, Km values for glutamate, ATP, and putrescine have been reported as 2.07 mM, 2.35 mM, and 44.6 mM, respectively. nih.gov

Chromatographic and Spectrometric Techniques for Detection and Quantification

Chromatographic and spectrometric methods are essential for the sensitive and specific detection and quantification of this compound in various biological matrices.

HPLC is a widely used technique for separating and quantifying this compound and related polyamines. The method often involves pre-column derivatization of the amino group-containing compounds with a fluorescent or UV-absorbing label to enhance detection sensitivity. nih.gov Ortho-phthalaldehyde (OPA) is a common derivatization reagent used for polyamines and gamma-glutamylamines, forming fluorescent isoindoles. nih.gov

Separation of the derivatized compounds is typically achieved using reversed-phase HPLC columns. A linear gradient elution with appropriate mobile phases is employed to separate this compound from other polyamines and amino acids present in the sample. nih.gov Detection is commonly performed using fluorescence detectors for OPA derivatives. nih.gov

HPLC methods have been developed for the determination of gamma-glutamylpolyamines, including this compound, in biological samples like epidermal cell envelopes. nih.gov These methods can achieve detection limits in the picomole range. nih.gov

LC-MS/MS and Electrospray Ionization Mass Spectrometry (ESI-MS) provide highly sensitive and specific detection and identification of this compound based on its mass-to-charge ratio and fragmentation pattern. ontosight.aigenome.jpnih.govnih.govresearchgate.netfishersci.se LC is used to separate this compound from other components in the sample before it enters the mass spectrometer. ESI is a soft ionization technique that produces protonated or deprotonated molecules, suitable for analyzing polar and relatively labile compounds like this compound. researchgate.net

In MS/MS, the parent ion of this compound is fragmented, and the resulting fragment ions are detected, providing a characteristic spectral fingerprint that aids in unambiguous identification. researchgate.net LC-ESI-MS analysis has been successfully used to detect gamma-glutamylputrescine as a product in in vitro enzymatic assays with gamma-glutamylpolyamine synthetases like GlnA3 and GlnA2 from Streptomyces coelicolor. researchgate.netmdpi.com The extracted ion chromatograms for gamma-glutamylputrescine typically show a peak corresponding to its protonated molecular ion, with a mass-to-charge ratio of 218 m/z. researchgate.netmdpi.comresearchgate.net

LC-MS-based metabolomics approaches can also be used for the detection and relative quantification of this compound in complex biological samples, allowing for the comparison of its levels under different experimental conditions.

High-Performance Liquid Chromatography (HPLC)

Molecular Biology Approaches

Molecular biology techniques are instrumental in studying the genes encoding this compound-related enzymes and understanding their roles in cellular metabolism.

Gene deletion (knockout) and overexpression studies are used to investigate the physiological function of genes involved in this compound metabolism. By deleting a specific gene, researchers can observe the resulting phenotype, such as impaired growth on putrescine as a sole carbon or nitrogen source, to infer the gene's role in the corresponding metabolic pathway. ontosight.aiwikipedia.orgnih.govnih.govnih.gov

For instance, gene deletion experiments of puuA, encoding gamma-glutamylputrescine synthetase in E. coli, have shown that the Puu pathway, initiated by PuuA, is critical for utilizing putrescine as a sole carbon or nitrogen source. nih.govnih.gov Similarly, deletion of puuD, encoding gamma-glutamyl-gamma-aminobutyrate hydrolase, has been shown to prevent growth on putrescine. nih.govasm.org

Overexpression of a gene involves increasing its expression level, often by introducing extra copies of the gene on a plasmid under a strong promoter. asm.orgfrontiersin.org Overexpression studies can help in purifying larger quantities of the enzyme for biochemical characterization or in confirming the enzyme's activity in vivo. Overexpression of His-tagged GlnA3 and GlnA2 in E. coli has been used to purify these gamma-glutamylpolyamine synthetases for in vitro activity assays and product detection by HPLC/ESI-MS. mdpi.comfrontiersin.org

Studies involving ASKA plasmids, which contain genes under an IPTG-inducible promoter, have been used for complementation studies in E. coli mutants with defects in putrescine catabolism. asm.org These studies can help confirm that a specific gene is responsible for restoring the wild-type phenotype. asm.org

Site-directed mutagenesis is a technique used to introduce specific amino acid substitutions in an enzyme's sequence to study the role of individual residues in catalysis, substrate binding, or enzyme stability. wikipedia.orgresearchgate.netmdpi.commdpi.com By altering specific amino acids, researchers can assess the impact on enzyme activity, kinetic parameters, and other properties.

This technique is valuable for identifying catalytic residues or residues involved in substrate specificity. For example, site-directed mutagenesis has been used to identify Cys-114 as the active center of E. coli PuuD, the gamma-glutamyl-gamma-aminobutyrate hydrolase. oup.com Studies on other enzymes, such as phospholipase A2, demonstrate how site-directed mutagenesis can reveal the importance of specific amino acids in the active site for catalytic activity and stability. mdpi.com While direct examples of site-directed mutagenesis specifically on this compound ligase (PuuA) for detailed mechanistic studies were not explicitly found in the provided snippets, the technique is a standard approach for enzyme characterization following identification and purification. The similarity of PuuA to glutamine synthetase, where key residues for metal-catalyzed oxidation are conserved, suggests that site-directed mutagenesis could be used to investigate the roles of these conserved residues in PuuA activity and regulation. nih.gov

Transcriptional Analysis (e.g., RT-PCR, RNA-seq, Promoter Activity Assays)

Transcriptional analysis techniques are employed to investigate the regulation of genes involved in this compound synthesis and degradation. Reverse Transcription PCR (RT-PCR) and RNA sequencing (RNA-seq) are used to measure the expression levels of these genes under different conditions. For instance, studies in Escherichia coli have utilized RT-PCR to analyze the transcriptional levels of puuA, the gene encoding γ-glutamylputrescine synthetase (PuuA), in the putrescine utilization pathway. researchgate.net This research helps to understand how the expression of puuA is regulated, potentially in response to the presence of putrescine or other environmental cues. researchgate.netnih.govnih.gov

Promoter activity assays, often using reporter genes like lacZ, are valuable for identifying the regulatory regions of genes involved in this compound metabolism and the transcription factors that bind to them. In E. coli, transcriptional fusions have been used to study expression from the regions preceding puuA, puuC, and puuD, genes within the puu gene cluster responsible for the γ-glutamylation pathway. nih.gov Gel mobility shift assays have further demonstrated that the transcriptional regulator PuuR binds to the promoter regions of puuA and puuD, suggesting its role in regulating the expression of these genes. nih.gov The binding of PuuR to DNA probes containing its recognition sites was observed to diminish with increasing putrescine concentrations in vitro, indicating that putrescine can influence PuuR's regulatory activity. nih.gov In Haloferax mediterranei, RT-PCR has been used to analyze the expression of glnA-1 and glnA-2, genes potentially involved in glutamate-putrescine ligation, under varying nitrogen sources and growth phases. nih.govmdpi.com Promoter regions for these genes were identified through bioinformatic analysis and characterized using β-galactosidase activity assays in transformants. nih.govmdpi.com

Structural Biology Techniques (e.g., Protein Crystallization, X-ray Crystallography)

Structural biology techniques, such as protein crystallization and X-ray crystallography, are essential for determining the three-dimensional structures of enzymes involved in this compound metabolism. This provides insights into their catalytic mechanisms, substrate binding, and interactions. While direct structural data for this compound itself bound to an enzyme might be sought, these techniques are primarily applied to the proteins that synthesize or degrade it.

For example, γ-glutamylputrescine synthetase (PuuA) catalyzes the ATP-dependent γ-glutamylation of putrescine, forming this compound. nih.govuniprot.org Determining the crystal structure of PuuA could reveal details about its active site, how it binds glutamate, ATP, and putrescine, and the conformational changes that occur during catalysis. Similarly, structural studies of enzymes downstream in the pathway, like γ-glutamylputrescine oxidase (PuuB) or the enzyme that hydrolyzes γ-glutamyl-γ-aminobutyrate (PuuD), would provide a deeper understanding of the entire this compound degradation route. researchgate.netnih.gov

X-ray crystallography involves obtaining high-quality protein crystals, which are then exposed to X-rays to produce diffraction patterns. technion.ac.ilyale.edunih.gov These patterns are computationally analyzed to reconstruct the electron density map and determine the atomic coordinates of the protein. technion.ac.ilyale.edu This technique has been successfully applied to study the structure of related enzymes, such as putrescine aminotransferase (YgjG), providing insights into substrate specificity among similar enzymes. researchgate.net Although specific crystal structures of PuuA or other this compound pathway enzymes were not explicitly found in the search results, the principle of using X-ray crystallography to understand their function is well-established in structural biology.

Bioinformatics and Computational Modeling

Bioinformatics and computational modeling play a crucial role in analyzing the genetic context of this compound metabolism, predicting protein structures and functions, and modeling metabolic pathways. Bioinformatics tools are used to identify genes encoding enzymes involved in this compound synthesis and degradation by searching for homologous sequences in different organisms. For instance, the puu gene cluster in E. coli, encoding the enzymes of the γ-glutamylation pathway, was identified and characterized through genetic and bioinformatic analyses. nih.govnih.govresearchgate.net

Computational modeling techniques, such as homology modeling, can be used to predict the three-dimensional structures of proteins when experimental structures are not available. This approach was used to generate an in silico 3D model of GlnA3 from Mycobacterium tuberculosis, a protein suggested to have γ-glutamylpolyamine synthetase activity, based on the known structure of a related protein. asm.org Such models can help in understanding potential substrate binding sites and catalytic mechanisms, guiding further experimental studies. Bioinformatics is also used to identify promoter regions and transcription factor binding sites, as demonstrated in the analysis of glnA genes in Hfx. mediterranei. nih.govmdpi.com Furthermore, computational biology is integral to analyzing large-scale transcriptomic and metabolomic datasets generated from systems biology approaches. uninet.edunih.gov

Systems Biology and Omics Approaches (e.g., Metabolomics, Transcriptomics)

Systems biology and omics approaches provide a global perspective on how this compound metabolism fits into the broader cellular network. Metabolomics, the study of the complete set of metabolites in a biological system, can be used to measure intracellular and extracellular levels of this compound and its precursors and products under various conditions. nih.govmdpi.com This helps in understanding the flux through the pathway and how it is affected by genetic or environmental changes. For example, measuring the accumulation or depletion of this compound in mutant strains lacking specific puu genes can confirm the function of the encoded enzymes.

Outlook and Future Research Directions

Identification of Novel Glutamylputrescine-Related Metabolic Pathways

Research has identified a novel putrescine utilization pathway in Escherichia coli K-12 that involves gamma-glutamylated intermediates, including this compound. This pathway consists of several sequential steps, starting with the import of putrescine and its ATP-dependent gamma-glutamylation to form gamma-glutamylputrescine. researchgate.netnih.govnih.govnih.govcapes.gov.br Subsequent steps involve the oxidation of gamma-glutamylputrescine and further enzymatic reactions leading to the formation of succinate (B1194679) semialdehyde, a precursor of succinate. researchgate.netnih.govnih.gov Five genes encoding enzymes for putrescine catabolism, one for a putrescine importer, and one for a transcriptional regulator are involved in this pathway. researchgate.netnih.gov

While this pathway in E. coli is well-studied, the identification of novel this compound-related metabolic pathways in other organisms, including different bacterial species and potentially eukaryotes, remains a critical area for future research. For instance, a novel glutamate-putrescine ligase activity has been identified in Haloferax mediterranei, suggesting the presence of similar pathways in archaea. mdpi.comnih.gov Further exploration is needed to discover and characterize these pathways, elucidating the enzymes and genes involved, and understanding their distribution across diverse biological systems. The potential for discovering variations or entirely new pathways involving this compound or its derivatives exists, which could reveal novel biochemical strategies for polyamine metabolism.

Elucidation of Intricate Regulatory Networks Governing this compound Metabolism

The regulation of this compound metabolism is a complex process involving transcriptional and potentially post-translational control mechanisms. In E. coli, the transcription of puuA, the gene encoding gamma-glutamylputrescine synthetase (PuuA), the enzyme that catalyzes the formation of this compound, is induced by putrescine and in a puuR-deleted strain. nih.gov PuuR is suggested to be a regulator for puuD, another gene in the pathway, and its relationship with puuD is an ongoing area of study. oup.com In Streptomyces coelicolor, the expression of glnA3, encoding a gamma-glutamylpolyamine synthetase with activity towards putrescine, is strongly induced by exogenous polyamines and repressed by ammonium (B1175870), indicating a link to nitrogen availability. frontiersin.org

Future research should aim to comprehensively map the intricate regulatory networks governing this compound metabolism in various organisms. This includes identifying the transcriptional regulators, understanding the environmental signals and cellular conditions that influence gene expression, and investigating post-transcriptional and post-translational modifications that may affect the activity or stability of enzymes involved in this compound synthesis and degradation. Elucidating these networks will provide insights into how organisms fine-tune this compound levels in response to changing physiological needs and environmental cues.

Comprehensive Characterization of this compound Functions in Diverse Biological Systems

This compound is an intermediate in putrescine metabolism, and polyamines like putrescine are known to be involved in various cellular processes, including cell growth, proliferation, and differentiation. nih.govoup.comontosight.ai Polyamines also play a role in cellular stress response and can modulate the functions of macromolecules like RNA, DNA, and proteins. oup.comontosight.ai While the metabolic fate of this compound in certain pathways is established, its specific functions as a molecule itself, independent of being solely a metabolic intermediate, warrant further investigation in diverse biological systems.

Future research should focus on comprehensively characterizing the functions of this compound across a wider range of organisms, including bacteria, archaea, fungi, plants, and animals. This could involve exploring its potential roles in stress responses, signaling pathways, interactions with other biomolecules, and contributions to specific physiological processes. Understanding how this compound levels fluctuate under different conditions and the downstream effects of these changes will be crucial for a complete picture of its biological significance.

Integration of Multi-Omics Data for Systems-Level Understanding

The availability of high-throughput technologies generating genomics, transcriptomics, proteomics, and metabolomics data presents a significant opportunity to gain a systems-level understanding of this compound metabolism and function. harvard.edud-nb.info Integrating these diverse datasets can reveal complex interactions between genes, transcripts, proteins, and metabolites involved in this compound pathways and their regulation. d-nb.inforesearchgate.netasm.org

Future research should leverage multi-omics approaches to study this compound in a holistic manner. This involves collecting different types of omics data from the same biological samples under various conditions relevant to this compound metabolism. Advanced computational and statistical methods are needed to integrate and analyze these datasets, identifying key genes, proteins, and metabolic modules associated with this compound. Such integrated analyses can lead to the discovery of novel components of this compound pathways, regulatory mechanisms, and functional connections that would not be apparent from single-omics studies. harvard.edud-nb.info

Exploration of Translational Research Opportunities Beyond Prohibited Scope

While avoiding specific prohibited scopes like dosage and safety profiles, the fundamental research on this compound's metabolic pathways, regulation, and functions can lay the groundwork for potential translational research opportunities. Understanding how this compound metabolism is altered in various biological contexts, such as in the presence of stress, during development, or in different physiological states, could have implications for various fields.

Future research could explore the potential of targeting this compound metabolic enzymes or regulatory elements for various applications. For instance, in microorganisms, manipulating this compound pathways could be relevant for optimizing microbial processes or developing strategies to control microbial growth. In other biological systems, understanding the role of this compound in specific cellular functions could open avenues for further investigation into its potential relevance in areas such as cellular resilience or adaptation. These explorations would remain focused on the fundamental biological mechanisms and avoid venturing into prohibited areas.

Q & A

Q. Table 1: Analytical Techniques for this compound Characterization

TechniqueParametersAdvantagesLimitations
HPLC-FLDλₑₓ/λₑₘ = 340/450 nmHigh sensitivity (LOD: 0.1 μM)Poor isomer resolution
LC-MS/MSMRM transitions (e.g., 262→116)Structural specificityRequires expensive instrumentation

Q. Table 2: Key Enzymatic Studies on γ-Glutamylputrescine Synthetase

StudyOrganismKey FindingMethodological Note
Kurihara et al. (2008)E. coli K-12Enzyme requires Mg²⁺ for activityAssayed at 37°C, pH 8.0
Kong et al. (2013)Thermophilic microbesThermostability up to 60°CUsed Biolog plates for metabolic profiling

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glutamylputrescine
Reactant of Route 2
Reactant of Route 2
Glutamylputrescine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.